2-(benzylsulfanyl)-5-(4-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The starting materials often include benzyl mercaptan, 4-chlorobenzaldehyde, and various quinoline derivatives. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinoline ring can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZYLTHIO)-3-(4-CHLOROPHENYL)-4(3H)-QUINAZOLINONE
- 2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID (2-NITRO-BENZYLIDENE)-HYDRAZIDE
Uniqueness
Compared to similar compounds, 2-(BENZYLSULFANYL)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C26H24ClN3O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(4-chlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H24ClN3O2S/c1-26(2)12-18-21(19(31)13-26)20(16-8-10-17(27)11-9-16)22-23(28-18)29-25(30-24(22)32)33-14-15-6-4-3-5-7-15/h3-11,20H,12-14H2,1-2H3,(H2,28,29,30,32) |
InChI Key |
RXJMHWXZYCGADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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